

Application Notes and Protocols for Electrospinning of Nanofibers Using Calcium Nitrate Tetrahydrate

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Compound of Interest

Compound Name: Calcium nitrate tetrahydrate

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Introduction

Electrospinning is a versatile and widely utilized technique for fabricating polymer nanofibers with diameters ranging from nanometers to a few micrometers. The unique properties of these nanofibers, such as a high surface-area-to-volume ratio and a porous structure mimicking the native extracellular matrix (ECM), make them ideal candidates for a variety of biomedical applications, including tissue engineering and drug delivery.[1][2] The incorporation of inorganic salts like **calcium nitrate tetrahydrate** into the electrospinning solution allows for the development of composite nanofibers with enhanced bioactivity, mechanical properties, and controlled release capabilities.[3] **Calcium nitrate tetrahydrate** serves as a precursor for calcium phosphate-based materials, such as hydroxyapatite (HA), a key mineral component of bone, thereby promoting osteoconductivity and biomineralization in tissue engineering applications.[3][4] This document provides detailed application notes and experimental protocols for the electrospinning of nanofibers using **calcium nitrate tetrahydrate**, with a focus on bone tissue engineering and drug delivery applications.

Application 1: Bone Tissue Engineering Scaffolds

The primary goal in bone tissue engineering is to create scaffolds that mimic the natural bone ECM, providing a suitable environment for cell attachment, proliferation, and differentiation.[5]

Electrospun nanofibers made from biocompatible polymers like Polycaprolactone (PCL) and Gelatin, combined with a calcium source like **calcium nitrate tetrahydrate**, can produce scaffolds with enhanced osteogenic potential.[3][4]

Experimental Protocol: Fabrication of PCL/Gelatin/Calcium Phosphate Nanofibers

This protocol details the preparation of a PCL/gelatin blend solution containing calcium and phosphate precursors for electrospinning.

Materials:

- Polycaprolactone (PCL), Mn 80,000 g/mol
- Gelatin (from porcine skin)
- **Calcium nitrate tetrahydrate** ($\text{Ca}(\text{NO}_3)_2 \cdot 4\text{H}_2\text{O}$)
- Triethyl phosphate (TEP)
- 2,2,2-Trifluoroethanol (TFE)
- Magnetic stirrer
- Electrospinning setup (high-voltage power supply, syringe pump, spinneret, and collector)

Procedure:

- Solution Preparation:
 - Prepare a 10% w/v PCL solution by dissolving PCL in TFE.
 - Prepare a 10% w/v Gelatin solution by dissolving Gelatin in TFE.
 - Mix the PCL and Gelatin solutions at a 1:1 volume ratio to obtain a PCL/Gelatin blend solution.[6]

- In a separate container, prepare a calcium phosphate precursor solution by mixing **calcium nitrate tetrahydrate** and triethyl phosphate (TEP) in methanol. The Ca/P ratio should be set to 1.67 to mimic that of hydroxyapatite.
- Add the calcium phosphate precursor solution to the PCL/Gelatin blend solution and stir vigorously for at least 24 hours to ensure a homogenous mixture.
- Electrospinning:
 - Load the prepared polymer solution into a 10 mL syringe fitted with a 22-gauge needle.
 - Mount the syringe on a syringe pump and set the flow rate.
 - Apply a high voltage between the needle tip and the collector.
 - Collect the nanofibers on a grounded collector (e.g., aluminum foil).
 - The electrospinning parameters can be optimized to achieve desired fiber morphology (see Table 1).
- Post-spinning Treatment (Optional):
 - For enhanced crystallinity and to convert the amorphous calcium phosphate to hydroxyapatite, the electrospun mat can be calcined.
 - Heat the nanofiber mat in a furnace to a temperature between 500°C and 800°C at a slow heating rate (e.g., 1°C/min) and hold for a specified duration (e.g., 1-3 hours).

Quantitative Data

Table 1: Electrospinning Parameters for PCL/Gelatin Nanofibers

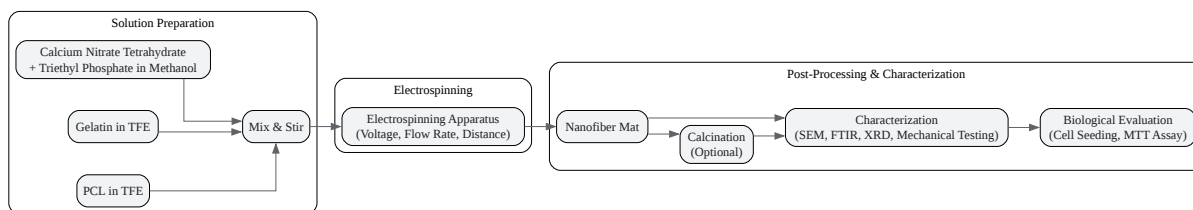
Parameter	Value	Reference
Polymer Concentration	10% w/v PCL, 10% w/v Gelatin	[6]
Solvent	TFE	[6]
Flow Rate	0.5 - 1.5 mL/h	[2][7]
Applied Voltage	15 - 25 kV	[2][7]
Needle to Collector Distance	10 - 20 cm	[2][7]
Resulting Fiber Diameter	200 - 800 nm	

Table 2: Mechanical Properties of PCL/Gelatin Composite Scaffolds

Material	Young's Modulus (MPa)	Tensile Strength (MPa)	Elongation at Break (%)	Reference
PCL	4.5 ± 0.5	2.8 ± 0.3	120 ± 15	[8]
PCL/Gelatin (70/30)	93.89 ± 10.44	3.24 ± 0.22	-	[9]
PCL/Gelatin/Calcium Phosphate	Enhanced mechanical properties compared to Gelatin alone	-	-	[10]

Note: The mechanical properties can vary significantly based on the specific composition and electrospinning parameters.

Workflow Diagram



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PCL/Gelatin/CaP Nanofiber Fabrication Workflow

Application 2: Drug Delivery Systems

Electrospun nanofibers can encapsulate therapeutic agents, offering a high drug loading capacity and providing controlled and sustained release.^[1] The inclusion of **calcium nitrate tetrahydrate** can further modulate the drug release profile and enhance the therapeutic efficacy, particularly for drugs intended for bone-related treatments. Ibuprofen, a non-steroidal anti-inflammatory drug (NSAID), is often used as a model drug in such systems.^[11]

Experimental Protocol: Ibuprofen-Loaded Nanofibers

This protocol outlines the fabrication of ibuprofen-loaded nanofibers for controlled drug release.

Materials:

- Polymer (e.g., PCL, PVA, or a blend)
- **Calcium nitrate tetrahydrate**
- Ibuprofen

- Appropriate solvent (e.g., TFE for PCL, water for PVA)
- Magnetic stirrer
- Electrospinning setup

Procedure:

- Drug-Polymer Solution Preparation:
 - Dissolve the chosen polymer(s) in the solvent to the desired concentration.
 - Add **calcium nitrate tetrahydrate** to the polymer solution and stir until fully dissolved.
 - Add a specific amount of ibuprofen to the solution and stir until a homogenous mixture is obtained. The drug concentration can be varied to achieve different loading capacities.
- Electrospinning:
 - Follow the electrospinning procedure as described in the Bone Tissue Engineering section, optimizing the parameters for the specific polymer-drug combination.
- Drug Loading and Encapsulation Efficiency:
 - To determine the drug loading and encapsulation efficiency, dissolve a known weight of the drug-loaded nanofibers in a suitable solvent.
 - Analyze the concentration of ibuprofen in the solution using UV-Vis spectrophotometry at its maximum absorbance wavelength (around 222 nm).
 - Calculate Drug Loading (%) = (Mass of drug in nanofibers / Mass of nanofibers) x 100.
 - Calculate Encapsulation Efficiency (%) = (Actual drug loading / Theoretical drug loading) x 100.
- In Vitro Drug Release Study:

- Place a known weight of the drug-loaded nanofiber mat in a vial containing a specific volume of phosphate-buffered saline (PBS, pH 7.4).
- Incubate the vials in a shaker bath at 37°C.
- At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh PBS to maintain sink conditions.
- Analyze the concentration of ibuprofen in the withdrawn samples using UV-Vis spectrophotometry.
- Plot the cumulative percentage of drug released versus time.

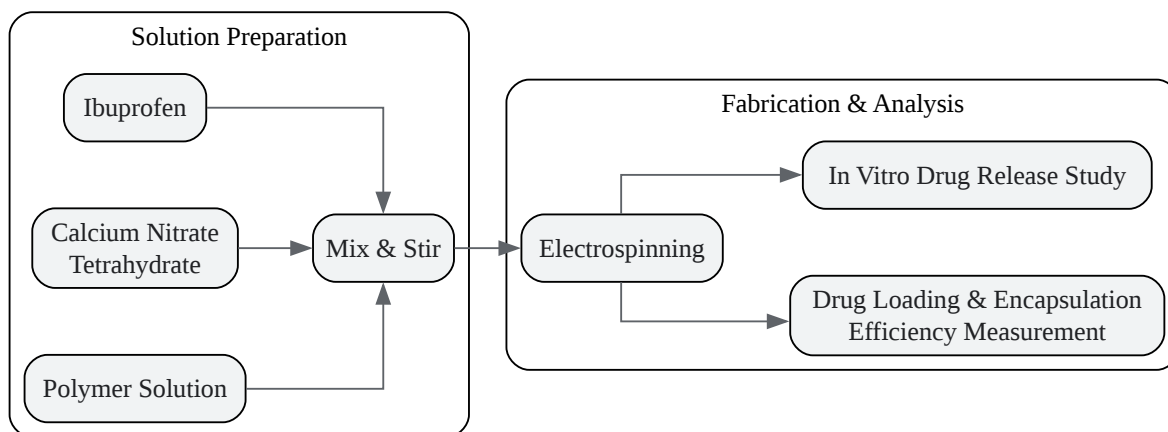
Quantitative Data

Table 3: Ibuprofen Release from PCL-based Nanofibers

Time (hours)	Cumulative Release (%) - PCL Nanofibers	Cumulative Release (%) - PCL/PEG Nanofibers	Reference
1	~30	~45	[12]
6	~50	~70	[12]
24	~65	~85	[12]
48	~75	~95	[12]

Note: The release profile is highly dependent on the polymer composition, drug loading, and nanofiber morphology.

Workflow Diagram



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Ibuprofen-Loaded Nanofiber Fabrication and Testing Workflow

Biological Evaluation: Cell Viability and Proliferation

To assess the biocompatibility of the fabricated nanofibers for tissue engineering applications, in vitro cell studies are essential. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13][14]

Experimental Protocol: MTT Assay

Materials:

- Sterilized nanofiber scaffolds (e.g., by UV irradiation or ethanol treatment)
- Osteoblast-like cells (e.g., MG-63 or Saos-2)
- Cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
- Phosphate-buffered saline (PBS)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

- Dimethyl sulfoxide (DMSO) or Solubilization Solution

- 96-well cell culture plates

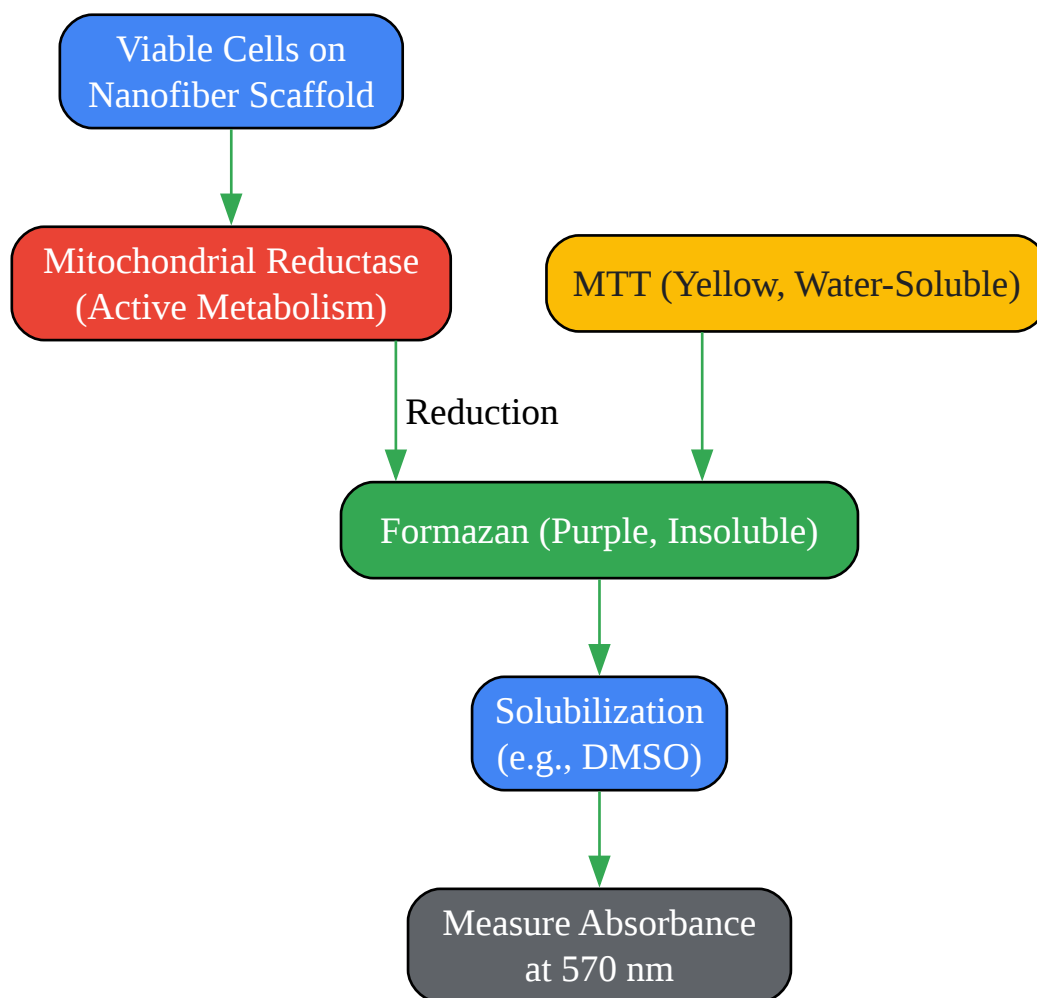
- Microplate reader

Procedure:

- Cell Seeding:
 - Place the sterilized nanofiber scaffolds into the wells of a 96-well plate.
 - Seed the osteoblast-like cells onto the scaffolds at a density of approximately 1×10^4 cells per well.
 - Culture the cells for desired time points (e.g., 1, 3, and 7 days) in a humidified incubator at 37°C and 5% CO₂.
- MTT Assay:
 - At each time point, remove the culture medium from the wells.
 - Add 100 µL of fresh medium and 10 µL of MTT solution to each well.[\[13\]](#)
 - Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
 - After incubation, carefully remove the MTT solution.
 - Add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[\[13\]](#)
 - Incubate for 15-20 minutes with gentle shaking to ensure complete dissolution.
- Data Analysis:
 - Measure the absorbance of the solution in each well at 570 nm using a microplate reader.
 - A higher absorbance value corresponds to higher cell viability and proliferation.

- Compare the absorbance values of cells cultured on the nanofiber scaffolds to a control group (cells cultured on tissue culture plastic).

Signaling Pathway Diagram



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